molecular formula C16H18ClNO3 B5910451 6-chloro-4-ethyl-7-hydroxy-8-(pyrrolidin-1-ylmethyl)-2H-chromen-2-one

6-chloro-4-ethyl-7-hydroxy-8-(pyrrolidin-1-ylmethyl)-2H-chromen-2-one

Cat. No.: B5910451
M. Wt: 307.77 g/mol
InChI Key: UFBXKTSJVCPAQD-UHFFFAOYSA-N
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Description

6-Chloro-4-ethyl-7-hydroxy-8-(pyrrolidin-1-ylmethyl)-2H-chromen-2-one is a synthetic coumarin derivative characterized by substitutions at positions 4, 6, 7, and 8 of the chromen-2-one scaffold. The compound features:

  • 4-Ethyl group: A short alkyl chain contributing to lipophilicity.
  • 7-Hydroxy group: A polar moiety enabling hydrogen bonding.
  • 8-(Pyrrolidin-1-ylmethyl): A cyclic amine substituent that may influence solubility and receptor interactions.

Coumarins are renowned for diverse biological activities, including antiviral, anticancer, and enzyme inhibitory effects .

Properties

IUPAC Name

6-chloro-4-ethyl-7-hydroxy-8-(pyrrolidin-1-ylmethyl)chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClNO3/c1-2-10-7-14(19)21-16-11(10)8-13(17)15(20)12(16)9-18-5-3-4-6-18/h7-8,20H,2-6,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFBXKTSJVCPAQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=O)OC2=C(C(=C(C=C12)Cl)O)CN3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-4-ethyl-7-hydroxy-8-(pyrrolidin-1-ylmethyl)-2H-chromen-2-one typically involves multi-step organic reactions. A common synthetic route might include:

    Starting Material: The synthesis begins with a suitable chromen-2-one derivative.

    Chlorination: Introduction of the chlorine atom at the 6th position using reagents like thionyl chloride or phosphorus pentachloride.

    Ethylation: Alkylation at the 4th position using ethyl halides under basic conditions.

    Hydroxylation: Introduction of the hydroxyl group at the 7th position using oxidizing agents.

    Pyrrolidinylmethylation: Attachment of the pyrrolidin-1-ylmethyl group at the 8th position through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group at the 7th position can undergo oxidation to form ketones or aldehydes.

    Reduction: The compound can be reduced to remove the chlorine atom or reduce the chromen-2-one ring.

    Substitution: The chlorine atom at the 6th position can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols, and other nucleophilic species.

Major Products

    Oxidation Products: Ketones, aldehydes.

    Reduction Products: Dechlorinated compounds, reduced chromen-2-one derivatives.

    Substitution Products: Compounds with different substituents at the 6th position.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 6-chloro-4-ethyl-7-hydroxy-8-(pyrrolidin-1-ylmethyl)-2H-chromen-2-one would depend on its specific biological target. Generally, chromen-2-one derivatives can interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Implications

Compound Name Substituents Key Differences vs. Target Compound Bioactivity Notes (If Available) Reference
6-Chloro-8-[(4-ethylpiperazin-1-yl)methyl]-7-hydroxy-4-methyl-2H-chromen-2-one 4-Methyl, 8-(4-ethylpiperazinyl) - 4-Methyl vs. 4-Ethyl
- Piperazine vs. Pyrrolidine
Not reported
6-Chloro-8-[(2-ethylpiperidin-1-yl)methyl]-7-hydroxy-4-phenyl-2H-chromen-2-one 4-Phenyl, 8-(2-ethylpiperidinyl) - 4-Phenyl vs. 4-Ethyl
- Piperidine vs. Pyrrolidine
Enhanced steric bulk; potential kinase effects
4-Butyl-6-chloro-7-hydroxy-8-(pyrrolidin-1-ylmethyl)chromen-2-one 4-Butyl, 8-(pyrrolidinylmethyl) - 4-Butyl vs. 4-Ethyl Screening compound (no activity specified)
6-Chloro-7-methyl-4-[(4-methylpiperazin-1-yl)methyl]chromen-2-one 7-Methyl, 4-(4-methylpiperazinyl) - 7-Methyl vs. 7-Hydroxy
- Substitution at position 4
Not reported
6,8-Dichloro-3-(3-methoxyphenyl)-2H-chromen-2-one 3-(3-Methoxyphenyl), 6,8-dichloro - Dichloro vs. Monochloro
- Substitution at position 3
MARK4 inhibition (IC₅₀ = 7.8 µM)

Key Observations

Position 4 Substitutions: Ethyl vs. Methyl/Phenyl/Butyl: Ethyl provides moderate lipophilicity compared to methyl (less bulky) or phenyl/butyl (more steric hindrance). The butyl analog () may exhibit altered membrane permeability .

Position 8 Substitutions :

  • Pyrrolidinyl vs. Piperidinyl/Piperazinyl : Pyrrolidine (5-membered ring) offers conformational rigidity, while piperidine/piperazine (6-membered) may improve solubility or alter receptor selectivity .

Position 7 Modifications :

  • Hydroxy vs. Methyl : The 7-hydroxy group is critical for hydrogen bonding (e.g., with Tyr164 in UROD inhibition ), whereas 7-methyl may reduce polarity and bioavailability .

Chlorine Substitution: Mono-chloro (6-position) vs. di-chloro (6,8-positions): Dichloro derivatives () show enhanced kinase inhibition, suggesting chlorine’s role in electronic modulation .

Research Findings and Pharmacological Insights

  • Antiviral Potential: Coumarins with 2H-chromen-2-one cores and polar substituents (e.g., 7-hydroxy) demonstrate activity against parvovirus B19, though efficacy depends on substituent arrangement .
  • Enzyme Inhibition : The 2H-chromen-2-one moiety facilitates interactions with residues in UROD (e.g., Arg37, Tyr164), suggesting that 7-hydroxy and pyrrolidinyl groups in the target compound may enhance binding .
  • Cytotoxicity : Structural analogs with 4-alkyl groups (e.g., ethyl, butyl) show variable cytotoxicity in cancer cell lines, likely due to differences in logP and cellular uptake .

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